![molecular formula C24H26N2O4S2 B2519912 2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine CAS No. 439094-58-3](/img/structure/B2519912.png)
2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine
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Description
2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Stereospecific C–S Coupling Reaction
One area of application is in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones via copper-catalyzed stereospecific C–S coupling reactions. This process utilizes tertiary benzylic amines, including heterocyclic amines, for the efficient transfer of chirality to the products. Such reactions are crucial for developing compounds with specific optical activities, which are essential in pharmaceuticals and materials science (Jiang et al., 2018).
Bohlmann-Rahtz Heteroannulation Reactions
Another relevant application is in the synthesis of complex molecules like dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions. This methodology is significant for constructing heterocyclic structures, often found in natural products and pharmaceuticals (Bagley et al., 2005).
S-adenosylmethionine Utilization
The compound's potential involvement in biochemical pathways can be inferred from the diverse roles of S-adenosylmethionine (SAM) in methylation reactions, synthesis of complex molecules, and radical-based biochemical transformations. Such insights are crucial for understanding cellular processes and designing biotechnological applications (Fontecave et al., 2004).
L-proline-catalyzed Domino Annulation
The compound might also find applications in synthetic chemistry, such as in L-proline-catalyzed domino annulation reactions for the synthesis of thienothiopyrans. This method emphasizes the creation of complex molecules with multiple stereocenters in a single operation, highlighting its importance in the synthesis of stereocomplex molecules (Indumathi et al., 2010).
Electrochemical Characterization
In materials science, the electrochemical properties of polythiophene derivatives doped with sulfonated thiophenes provide a basis for understanding the conductive and electroactive behavior of related compounds. These properties are key for applications in electronics, sensing, and energy storage (Mousavi et al., 2008).
properties
IUPAC Name |
2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-19-7-9-21(10-8-19)32(27,28)26-13-11-22-23(26)5-2-6-24(22)30-16-15-29-14-12-25-18-20-4-3-17-31-20/h2-11,13,17,25H,12,14-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGKONPQEAFLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine |
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